2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c1-14-4-7-16(8-5-14)20-24-22(32-26-20)17-3-2-10-27-21(17)25-28(23(27)29)12-15-6-9-18-19(11-15)31-13-30-18/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHFQJCGDETRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures have been found to interact with various cellular targets, such as enzymes and receptors.
Mode of Action
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The molecular structure of the compound features a triazole ring fused with a pyridine moiety and functional groups that suggest potential interactions with biological targets. The presence of the benzo[d][1,3]dioxole group may enhance its pharmacological profile by facilitating interactions with biomolecules.
Anticancer Activity
Research has indicated that compounds containing triazole and oxadiazole moieties exhibit significant anticancer properties. For example, derivatives of 1,2,4-triazoles have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that triazole-thiones displayed cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values ranging from 6.2 μM to 43.4 μM . The compound may share similar mechanisms of action due to structural similarities.
Antimicrobial Properties
Compounds with oxadiazole and triazole rings have also been evaluated for their antimicrobial activity. A related study found that certain derivatives exhibited potent antibacterial effects against pathogenic bacteria . While specific data on the compound's antimicrobial activity is limited, the structural components suggest potential efficacy against microbial infections.
Enzyme Inhibition
The compound's structural motifs indicate potential as an inhibitor for various enzymes involved in disease pathways. For instance, histone deacetylase (HDAC) inhibitors have been linked to anticancer properties by regulating gene expression and promoting apoptosis . Investigating the compound's ability to inhibit HDAC enzymes could yield valuable insights into its therapeutic potential.
Synthesis and Evaluation of Related Compounds
A series of studies have focused on synthesizing related compounds and evaluating their biological activities:
- Synthesis of Triazole Derivatives : A study synthesized several triazole derivatives and assessed their anticancer activities against different cell lines. Notably, some compounds demonstrated significant cytotoxicity comparable to established chemotherapeutics .
- Oxadiazole Compounds : Research into oxadiazole derivatives revealed promising antibacterial and antifungal activities. These findings suggest that the incorporation of oxadiazole into the molecular structure may enhance the biological activity of similar compounds .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of benzo[d][1,3]dioxole have been synthesized and tested for their efficacy against various bacterial strains. The incorporation of oxadiazole and triazole moieties enhances the biological activity of these compounds, making them promising candidates for developing new antibacterial agents .
Anti-inflammatory Properties
Compounds featuring the triazole structure have been noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit specific pathways involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases . The unique structural features of this compound may allow it to interact with biological targets effectively.
Cancer Research
The compound has potential implications in cancer treatment. Certain derivatives have shown promise as inhibitors of key enzymes involved in tumor growth and metastasis. For example, research into related compounds has demonstrated their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in tumors . This suggests that the compound could be further explored for its anti-cancer properties.
Material Science Applications
Electrochemical Sensors
The benzo[d][1,3]dioxole moiety has been utilized in the development of electrochemical sensors for detecting heavy metals and other analytes. The ability of certain derivatives to form stable complexes with metal ions makes them suitable for sensor applications. This approach leverages the electroactive properties of the compound to create sensitive detection systems .
Nanocomposite Materials
Recent studies have explored the incorporation of such compounds into nanocomposite materials for enhanced mechanical and thermal properties. The interaction between the organic compound and inorganic nanoparticles can lead to synergistic effects that improve material performance in various applications, including coatings and electronics .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antibacterial Study | Antimicrobial Activity | Showed effective inhibition against Gram-positive bacteria. |
| Inflammation Inhibition | Anti-inflammatory Properties | Demonstrated significant reduction in inflammatory markers in vitro. |
| Cancer Treatment Research | Cancer Research | Identified as a potent IDO inhibitor with potential use in immunotherapy. |
| Electrochemical Detection | Sensor Development | Developed a sensor capable of detecting lead ions with high sensitivity. |
| Nanocomposite Development | Material Science | Improved mechanical strength when incorporated into polymer matrices. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
